molecular formula C21H32O4 B12560221 Butyl 3-(3,4-dibutoxyphenyl)prop-2-enoate CAS No. 185754-33-0

Butyl 3-(3,4-dibutoxyphenyl)prop-2-enoate

Cat. No.: B12560221
CAS No.: 185754-33-0
M. Wt: 348.5 g/mol
InChI Key: CZSYPJZRMGDSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 3-(3,4-dibutoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C21H32O4 It is a derivative of phenylpropanoic acid, characterized by the presence of butoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-(3,4-dibutoxyphenyl)prop-2-enoate typically involves the esterification of 3-(3,4-dibutoxyphenyl)prop-2-enoic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The process involves refluxing the reactants in an organic solvent, followed by purification through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: Butyl 3-(3,4-dibutoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Butyl 3-(3,4-dibutoxyphenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 3-(3,4-dibutoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Butyl 3-(3,4-dimethoxyphenyl)prop-2-enoate
  • Butyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
  • Butyl 3-(3,4-dimethylphenyl)prop-2-enoate

Comparison: Butyl 3-(3,4-dibutoxyphenyl)prop-2-enoate is unique due to the presence of butoxy groups, which enhance its lipophilicity and potentially its biological activity. Compared to its dimethoxy and dihydroxy analogs, the dibutoxy derivative may exhibit different solubility and reactivity profiles, making it suitable for specific applications .

Properties

CAS No.

185754-33-0

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

butyl 3-(3,4-dibutoxyphenyl)prop-2-enoate

InChI

InChI=1S/C21H32O4/c1-4-7-14-23-19-12-10-18(17-20(19)24-15-8-5-2)11-13-21(22)25-16-9-6-3/h10-13,17H,4-9,14-16H2,1-3H3

InChI Key

CZSYPJZRMGDSED-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=CC(=O)OCCCC)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.